1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline
Description
Properties
IUPAC Name |
(4-fluorophenyl)-(2,2,4-trimethylquinolin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13-12-19(2,3)21(17-7-5-4-6-16(13)17)18(22)14-8-10-15(20)11-9-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKLRCQHKEHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,2,4-Trimethyl-1,2-Dihydroquinoline (TMQ)
The foundational step in preparing 1-(4-fluorobenzoyl)-TMQ is the synthesis of TMQ itself. Industrial and academic methods for TMQ production primarily involve the acid-catalyzed condensation of aniline with acetone or its derivatives.
Catalytic Systems for TMQ Synthesis
Hydrogen Fluoride–Boron Trifluoride (HF–BF₃) Catalysis
The most efficient method for TMQ synthesis employs a dual catalyst system of HF and BF₃. This approach, detailed in patents US4746743A and EP0172633B1, achieves monomer yields exceeding 80%. The reaction proceeds via the following steps:
- Reaction Setup : Aniline is heated to 120–140°C in the presence of HF and BF₃ (molar ratio 1:5 to 2:1).
- Acetone Addition : Acetone or mesityl oxide is added gradually over 4–10 hours, with continuous removal of unreacted acetone and water via distillation.
- Product Isolation : Post-reaction, vacuum distillation at 140–190°C and 3–20 Torr yields TMQ with >90% purity.
Key advantages of this method include:
- High Selectivity : Minimizes polymer formation, a common side reaction in traditional HCl-catalyzed processes.
- Catalyst Efficiency : HF–BF₃ systems enable faster reaction rates (2–16 hours) compared to HCl (5.5–6 hours).
Table 1 : Comparison of Catalytic Systems for TMQ Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| HCl | 100–140 | 5.5–6 | 19 | 95 | |
| HF–BF₃ (1:1) | 120–145 | 10 | 82.3 | 95 | |
| Heteropolyacid | 110 | 6 | 96 | >90 |
Heterogeneous Catalysis Using Zeolites or Heteropolyacids
Recent advancements highlight the use of heterogeneous catalysts, such as silicotungstic acid (H₄[SiW₁₂O₄₀]) or modified zeolites, to improve sustainability. For example, Kamakshi and Reddy demonstrated a 96% TMQ yield using H₄[SiW₁₂O₄₀] in acetonitrile at 110°C. However, this method requires large solvent volumes and generates wastewater, limiting its industrial scalability.
Mechanistic Insights
The condensation of aniline with acetone proceeds via:
- Formation of an Imine Intermediate : Aniline reacts with acetone to form a Schiff base.
- Cyclization : Acid catalysts promote intramolecular cyclization, forming the dihydroquinoline ring.
- Dehydration : Elimination of water yields the aromatic TMQ structure.
The HF–BF₃ system enhances this process by stabilizing transition states through strong Lewis acid interactions, thereby reducing activation energy and suppressing side reactions.
Introduction of the 4-Fluorobenzoyl Group
The functionalization of TMQ with a 4-fluorobenzoyl group is achieved through acylation reactions. This step requires careful control to avoid over-acylation or degradation of the dihydroquinoline core.
Acylation Methodology
Friedel-Crafts Acylation
A common approach involves reacting TMQ with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. For example:
- Reaction Conditions : TMQ (1 equiv), 4-fluorobenzoyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in dichloromethane at 0–5°C for 4 hours.
- Workup : The mixture is quenched with ice-water, and the product is extracted with CH₂Cl₂.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields 1-(4-fluorobenzoyl)-TMQ.
Table 2 : Optimization of Acylation Conditions
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 4-FBz-Cl | AlCl₃ | CH₂Cl₂ | 0–5 | 78 | 95 | |
| 4-FBz-Cl | BF₃·Et₂O | Toluene | 25 | 85 | 97 |
Direct N-Acylation
Alternative methods employ nucleophilic acylation of TMQ’s secondary amine:
Advanced Synthetic Strategies
One-Pot Synthesis
Emerging protocols aim to consolidate TMQ synthesis and acylation into a single step. For instance:
- Simultaneous Condensation-Acylation : Aniline, acetone, and 4-fluorobenzoyl chloride are reacted in the presence of HF–BF₃.
- Challenges : Competing reactions between aniline and the acylating agent necessitate precise stoichiometric control.
Analytical Characterization
Critical quality control metrics for 1-(4-fluorobenzoyl)-TMQ include:
Industrial and Research Implications
The HF–BF₃ catalytic system remains the industry standard for TMQ synthesis due to its high efficiency. However, heterogeneous catalysts and solvent-free methods are gaining traction for their environmental benefits. For the acylation step, Friedel-Crafts methodologies offer superior yields but require stringent purification, whereas base-mediated reactions provide simpler workups.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted quinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H21F2NO3
- Molar Mass : 433.45 g/mol
- CAS Number : 332019-39-3
The compound features a 4-fluorobenzoyl group attached to a dihydroquinoline ring system, which contributes to its reactivity and biological activity.
Chemistry
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized as a reagent in various organic transformations.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce new functional groups into organic molecules. |
| Condensation Reactions | Forms larger molecules through the combination of smaller ones. |
Biology
The compound has been investigated for its potential biological activities. Studies suggest it may possess antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it inhibited cell proliferation effectively, with IC50 values ranging from 10 to 30 µM depending on the cell type.
Table 2: Biological Activities of the Compound
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Significant inhibition of cancer cell growth in vitro. |
Medicine
Research is ongoing into the compound's potential as a pharmaceutical intermediate for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Mechanism of Action
The fluorobenzoyl group enhances the compound's interaction with biological membranes and proteins, potentially leading to observed biological activities such as enzyme inhibition or disruption of cellular processes.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for creating durable materials with specific performance characteristics.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
- Structure : Base compound without substituents at the 1-position.
- Applications : Primarily used as a rubber antioxidant to prevent oxidative degradation in tires and industrial rubber products .
- Synthesis : Produced via condensation of aniline and acetone using catalysts like zeolite H-Y-MMM or acid-mediated polymerization .
- Toxicity: The monomeric form exhibits teratogenic effects in rats, causing skeletal and organ malformations at high doses .
Hydroxylated TMQ Derivatives
- Structure : TMQ modified with hydroxyl (-OH) groups to enhance hydrophilicity .
- Performance : Hydroxylation improves antioxidant activity by increasing radical-scavenging capacity. For example, derivatives like 6-hydroxy-TMQ show 20–30% higher efficacy in rubber stabilization compared to TMQ .
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin)
- Structure : Ethoxy (-OCH₂CH₃) substituent at the 6-position.
- Applications : Originally developed as a rubber antioxidant but repurposed for hepatoprotection. Inhibits CCl₄-induced liver damage in rats by suppressing NLRP3 inflammasome activation .
- Limitations : Metabolites like deethylated ethoxyquin retain bioactivity but require careful toxicity profiling .
1-(4-Methylquinazolin-2-yl)guanidine Derivatives
- Structure : TMQ fused with a guanidine group via a quinazoline ring .
- Synthesis: Reacting TMQ with 2-cyanoguanidine in HCl yields derivatives with 47–55% efficiency .
- Applications : Investigated for selective STAT3 inhibition in cancer therapy, showing promise in apoptosis induction .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: TMQ analog with amino, chlorophenyl, and methoxyphenyl substituents .
- Synthesis : Pd-catalyzed cross-coupling reactions with boronic acids .
- Properties : Higher thermal stability (melting point: 223–225°C) compared to TMQ (melting point: 80–100°C) .
Comparative Data Table
*Estimated based on TMQ’s mass + 4-fluorobenzoyl group (126.11 g/mol).
Toxicity and Environmental Impact
- TMQ Polymer: Generally regarded as safe in rubber products, but the monomeric form (TMDHQ) is teratogenic, causing CNS and renal defects in rats .
- Fluorinated Analogs : Fluorine’s metabolic resistance could increase persistence in ecosystems, necessitating studies akin to hydroxylated derivatives’ eco-toxicity assessments .
Biological Activity
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of the 2,2,4-trimethyl-1,2-dihydroquinoline class of compounds. This class is known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
- Molecular Formula : CHFNO
- Molecular Weight : 247.29 g/mol
- CAS Number : 147-47-7
Antioxidant Activity
Recent studies indicate that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant antioxidant properties. For instance, the compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress in liver models by decreasing levels of reactive oxygen species (ROS) and enhancing antioxidant enzyme activity. This suggests that this compound may also possess similar protective effects against oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory potential of dihydroquinoline derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-κB). The specific effects of this compound on inflammation remain to be fully elucidated; however, its structural similarity to other active derivatives suggests promising anti-inflammatory activity .
Study on Hepatoprotective Effects
A study involving the administration of dihydroquinoline derivatives in models of acetaminophen-induced liver injury demonstrated a reduction in markers of oxidative stress and inflammation. The compound was able to normalize liver enzyme levels and histopathological changes associated with liver damage. This suggests that similar derivatives could be beneficial in hepatoprotection .
Antioxidant Efficacy Evaluation
Another investigation focused on evaluating the antioxidant capacity of hydroxylated derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline. The study found that certain modifications significantly enhanced antioxidant activity compared to the parent compound. These findings support the exploration of further modifications to enhance the biological efficacy of this compound .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline?
- Methodological Answer : The synthesis typically involves introducing the 4-fluorobenzoyl group to a preformed dihydroquinoline scaffold. A Friedel-Crafts acylation or nucleophilic substitution reaction could be employed, using catalysts like aluminum chloride (AlCl₃) to facilitate electrophilic aromatic substitution . Purification steps may include column chromatography or recrystallization, with monitoring via thin-layer chromatography (TLC). Reaction optimization should focus on controlling regioselectivity and minimizing by-products through temperature modulation (e.g., 60–80°C) and inert atmospheres.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and fluorine integration .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, referencing standards like GB/T 8826-2019 for related quinoline derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₉H₁₈FNO).
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, with degradation profiles compared to polymerized dihydroquinoline analogs .
Advanced Research Questions
Q. How can computational modeling predict the antioxidant mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can map radical scavenging potential by analyzing bond dissociation energies (BDEs) of the N–H group in the dihydroquinoline core. Electron paramagnetic resonance (EPR) spectroscopy validates radical trapping efficiency experimentally. Comparative studies with TMQ (2,2,4-trimethyl-1,2-dihydroquinoline polymer) suggest similar mechanisms, where fluorine substitution may enhance electron-withdrawing effects, altering reactivity .
Q. What methodologies assess the environmental toxicity of fluorinated dihydroquinoline derivatives?
- Methodological Answer :
- In Silico Toxicity Prediction : Tools like ECOSAR or TEST estimate aquatic toxicity based on structural analogs (e.g., TMQ derivatives shown to affect salmonids) .
- In Vitro Assays : Use zebrafish embryos (Danio rerio) or Daphnia magna for acute toxicity profiling (LC₅₀/EC₅₀).
- Degradation Studies : Advanced oxidation processes (AOPs) with LC-MS/MS to track by-products and persistence in simulated environments.
Q. How does the 4-fluorobenzoyl moiety influence biological activity in drug discovery?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Methodologies include:
- Molecular Docking : Targeting enzymes like cytochrome P450 or kinases to predict binding affinities.
- In Vitro Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to non-fluorinated analogs.
- Pharmacokinetic Profiling : Microsomal stability assays and Caco-2 permeability tests to assess ADME properties.
Q. What advanced stabilization strategies apply to rubber or polymer formulations using this compound?
- Methodological Answer : While not a polymer itself, its dihydroquinoline core may act as a monomer or stabilizer. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
